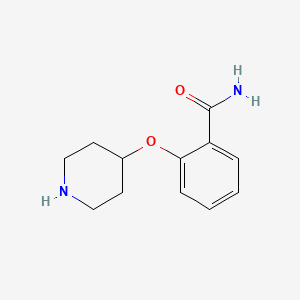

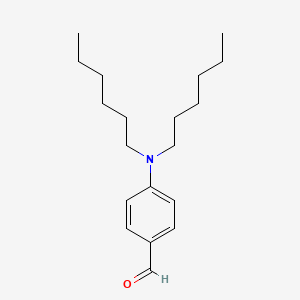

2-(Piperidin-4-yloxy)benzamide

Overview

Description

Scientific Research Applications

Neuroleptic Activity

Benzamides of N,N-disubstituted ethylenediamines, including derivatives similar to 2-(Piperidin-4-yloxy)benzamide, were synthesized and evaluated for their potential neuroleptic effects. These compounds showed promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a good correlation between structure and activity. Among these, certain compounds were found to be significantly more active than metoclopramide, a known neuroleptic drug, suggesting their potential as potent drugs for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Antihypertensive Activity

Research on 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines revealed that several compounds in this series exhibited antihypertensive activity in spontaneously hypertensive rats (SHR). The study indicated that the (2S, 2R) enantiomers specifically showed this activity, with a moderate degree of alpha 1- and beta-antagonistic activity. These findings point towards the potential use of such compounds in managing high blood pressure (Caroon et al., 1987).

Gastrointestinal Prokinetic Activity

Novel benzamide derivatives with cycloaminoalkanecarboxylic acid side chains were synthesized and their gastrointestinal prokinetic activities were evaluated. Among these, 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid showed the most potent gastro- and colon-prokinetic activities through intravenous administration in dogs. These findings suggest the potential of such compounds in treating gastrointestinal motility disorders, although their efficacy post-oral administration was limited (Sakaguchi et al., 2001).

Anti-Acetylcholinesterase Activity

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to 2-(Piperidin-4-yloxy)benzamide, demonstrated substantial anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly when substituting the benzamide with bulky moieties or introducing alkyl/phenyl groups at the nitrogen atom of benzamide, showed dramatic enhancements in activity. The most potent inhibitor identified from this series significantly increased acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Anticonvulsant Activity

Analogs based on 2-piperidinecarboxylic acid and related pharmacophores were synthesized and evaluated for their anticonvulsant activity. Among these, compounds with specific modifications displayed significant activity in the maximal electroshock (MES) test in mice, indicating their potential as leads for developing treatments for tonic-clonic and partial seizures (Ho et al., 2001).

Future Directions

properties

IUPAC Name |

2-piperidin-4-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)10-3-1-2-4-11(10)16-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEJHMXXBILHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590988 | |

| Record name | 2-[(Piperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

907159-01-7 | |

| Record name | 2-[(Piperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B3058571.png)

![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)

![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}acetamide](/img/structure/B3058582.png)